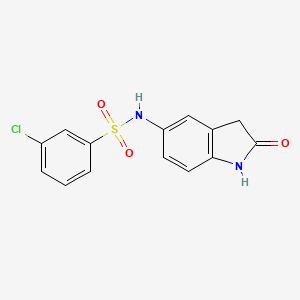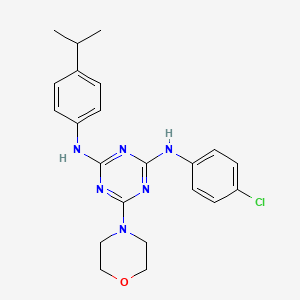
N2-(4-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases .Scientific Research Applications
Environmental Remediation
Use of Biosorbents for Pesticide Removal from Wastewater : Studies on lignocellulosic substrates demonstrate their effectiveness as low-cost adsorbents for removing pesticides, including triazine derivatives, from wastewater. Such materials show potential for environmental cleanup, indicating triazine compounds could be studied further for their interactions with biosorbents and application in water treatment processes (Boudesocque et al., 2008).
Antimicrobial Research
Synthesis and Antimicrobial Activities of Triazole Derivatives : Research on the synthesis of triazole compounds, which bear structural similarities to triazines, has shown that these compounds possess significant antimicrobial properties. This suggests potential pathways for developing new antimicrobial agents from triazine derivatives, highlighting the need for further investigation into their biological activity (Bektaş et al., 2007).
Biological Activity and Drug Development
Pyrimidine and Morpholinophenyl Derivatives : A study on pyrimidine linked with morpholinophenyl derivatives indicates significant larvicidal activity against certain larvae. This showcases the potential of triazine and related compounds in the development of bioactive agents, particularly in pest control and possibly in broader biological applications (Gorle et al., 2016).
Materials Science
Synthesis of Heat-Resistant Polyamides : Research involving the reaction of cyanuric chloride with morpholine, leading to the development of new polyamides, underscores the relevance of triazine derivatives in creating high-performance materials. These materials exhibit excellent thermal stability and flame retardancy, suggesting the potential of N2-(4-chlorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine in contributing to advancements in materials science (Dinari & Haghighi, 2017).
Analytical Chemistry
Development of Spectrophotometric Reagents for Iron : The utility of triazine derivatives in forming colored complexes with metal ions, such as iron, has been explored. This provides a foundation for the use of similar compounds in analytical chemistry, particularly in the development of new reagents for the spectrophotometric determination of metals (Stookey, 1970).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-N-(4-chlorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O/c1-15(2)16-3-7-18(8-4-16)24-20-26-21(25-19-9-5-17(23)6-10-19)28-22(27-20)29-11-13-30-14-12-29/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCMZEFPHBKFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

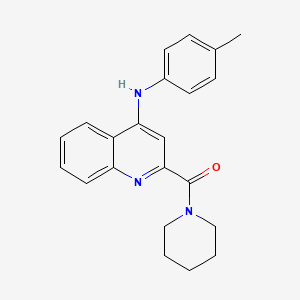
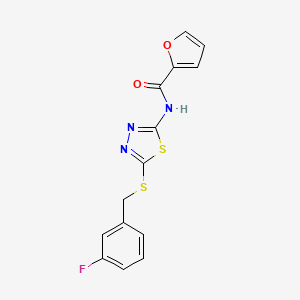

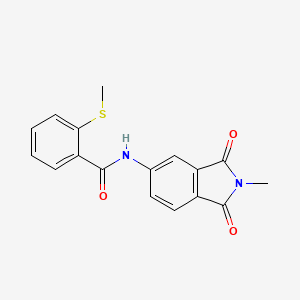
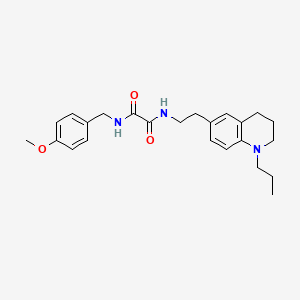
![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)


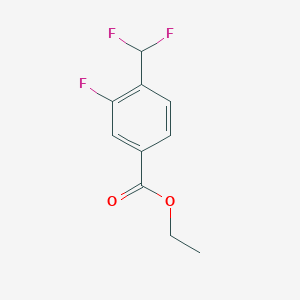
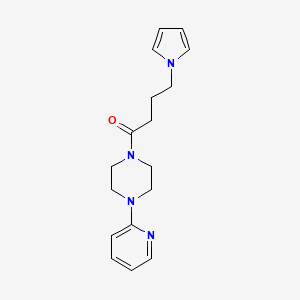
![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)
